((3aR,4R,6aR)-6-methoxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methanol
Overview
Description
This compound is a chemical substance with a complex structure. It contains a tetrahydrofuro[3,4-d][1,3]dioxol ring, which is a type of oxygen-containing heterocycle . It also has a methoxy group and two methyl groups attached to it .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For example, one method involves the reaction of benzyl carbamate derivatives with palladium carbon and ammonium formate in methanol .Molecular Structure Analysis
The molecular structure of this compound is quite complex. It includes a tetrahydrofuro[3,4-d][1,3]dioxol ring, a methoxy group, and two methyl groups .Scientific Research Applications
Methyl-2,3-O-isopropylidene-D-ribofuranoside: A Comprehensive Analysis of Scientific Research Applications
Manufacture of Fine Chemicals: Methyl-2,3-O-isopropylidene-D-ribofuranoside is utilized in the synthesis of fine chemicals, serving as a precursor or intermediate in various chemical reactions. This application is crucial for developing specialized molecules used in pharmaceuticals, agrochemicals, and performance materials .
Industrial Intermediates: In industrial settings, this compound is instrumental in creating intermediates that are essential components in the production of more complex chemical entities. These intermediates can be further processed to produce a wide range of industrial chemicals .
Quaternization Reactions: The compound is involved in quaternization reactions with aliphatic and heterocyclic aromatic amines. This process is significant for modifying the chemical structure and properties of amines, which can lead to the development of new materials and active pharmaceutical ingredients .
Oxidation Reactions: It serves as a substrate for oxidation reactions, where it undergoes transformation to produce derivatives with different functional groups. These derivatives can have various applications, including as building blocks for more complex molecules .
NMR Spectroscopy Studies: Methyl-2,3-O-isopropylidene-D-ribofuranoside has been studied for its conformational preferences using NMR spectroscopy. Understanding its behavior in different environments can inform the design of new compounds with desired properties .
Synthesis of Ribonucleosides: The compound plays a role in the synthesis of ribonucleosides, which are fundamental components of RNA. This application is particularly relevant in the field of genetic research and biotechnology .
Safety and Hazards
Mechanism of Action
Target of Action
Methyl-2,3-O-isopropylidene-D-ribofuranoside is an intermediate compound derived from D-ribose . It is primarily used in the synthesis of riboside-containing arsenic compounds . The exact targets of these arsenic compounds can vary depending on the specific compound synthesized.
Mode of Action
The mode of action of Methyl-2,3-O-isopropylidene-D-ribofuranoside is not directly related to its interaction with biological targets. Instead, it serves as a crucial intermediate in the synthesis of other compounds. Its role is to provide a specific structural component that contributes to the final active compound’s ability to interact with its targets .
Biochemical Pathways
As an intermediate in the synthesis of arsenic-containing ribosides, Methyl-2,3-O-isopropylidene-D-ribofuranoside is involved in the biochemical pathways leading to the formation of these compounds . The exact pathways can vary depending on the specific end product being synthesized.
Result of Action
The primary result of the action of Methyl-2,3-O-isopropylidene-D-ribofuranoside is the formation of arsenic-containing ribosides . These compounds can have various effects at the molecular and cellular level, depending on their specific structures and targets.
properties
IUPAC Name |
[(3aR,6R,6aR)-4-methoxy-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O5/c1-9(2)13-6-5(4-10)12-8(11-3)7(6)14-9/h5-8,10H,4H2,1-3H3/t5-,6-,7-,8?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXBHDBLZPXQALN-XDTPYFJJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(OC(C2O1)OC)CO)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]2[C@H](OC([C@@H]2O1)OC)CO)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10466133 | |
Record name | Methyl-2,3-O-isopropylidene-D-ribofuranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10466133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
((3aR,4R,6aR)-6-methoxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methanol | |
CAS RN |
72402-14-3 | |
Record name | Methyl-2,3-O-isopropylidene-D-ribofuranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10466133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What is the significance of Methyl 2,3-O-isopropylidene-D-ribofuranoside in nucleoside synthesis?
A1: Methyl 2,3-O-isopropylidene-D-ribofuranoside serves as a crucial starting material in the multi-step synthesis of modified nucleosides. Specifically, it acts as a protected form of D-ribose, a key component of nucleosides. The isopropylidene group protects the 2' and 3' hydroxyl groups, allowing for selective modifications at other positions of the ribose ring. [, ]
Q2: How is Methyl 2,3-O-isopropylidene-D-ribofuranoside utilized in the synthesis of 5-Deoxy-D-ribose?
A2: Methyl 2,3-O-isopropylidene-D-ribofuranoside is a key intermediate in the efficient synthesis of 5-Deoxy-D-ribose. [] The synthesis process involves four steps:
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